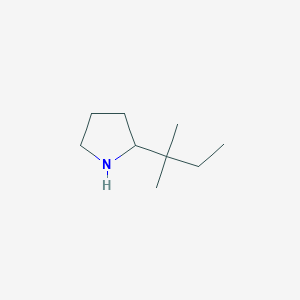

2-(2-Methylbutan-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

2-(2-methylbutan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCIHFDHYBPWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prevention of Deactivation:a Proactive Approach to Circumvent Catalyst Deactivation is Often the Most Effective Strategy. This Can Involve:

Theoretical and Computational Studies of 2 2 Methylbutan 2 Yl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn dictates the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. For a molecule like 2-(2-Methylbutan-2-yl)pyrrolidine, DFT calculations, commonly employing functionals such as B3LYP with a basis set like 6-31G*, would be used to optimize the molecular geometry and compute various electronic descriptors.

These calculations would reveal the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule. The nitrogen atom of the pyrrolidine (B122466) ring is expected to be the primary site of nucleophilicity. The bulky tert-amyl group at the 2-position would likely introduce steric hindrance, modulating the accessibility of the nitrogen's lone pair and influencing its reactivity in chemical transformations.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. Based on studies of similar 2-alkylpyrrolidines, the HOMO is expected to be localized primarily on the nitrogen atom, while the LUMO would be distributed over the C-N and C-C antibonding orbitals.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative and based on typical values for similar compounds, as direct computational studies on the title compound are not available in the literature.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.5 eV | Indicates the electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 1.2 D | Indicates the overall polarity of the molecule |

Ab initio methods, which are based on first principles without empirical parameterization, are employed for high-accuracy energy calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, would provide more precise values for the total electronic energy, heats of formation, and reaction energies.

For this compound, ab initio calculations would be particularly useful for determining the relative energies of different conformers with high accuracy. This is crucial for understanding the conformational landscape of the molecule, as will be discussed in the next section. These calculations would also be instrumental in studying the thermodynamics of reactions involving this compound, such as its protonation energy, which is a measure of its basicity.

Conformational Analysis and Molecular Dynamics Simulations

The non-planar nature of the pyrrolidine ring and the presence of a bulky substituent lead to a complex conformational landscape for this compound.

The pyrrolidine ring typically adopts non-planar conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In substituted pyrrolidines, the substituents can occupy either axial or equatorial positions, leading to multiple possible conformers.

A potential energy surface (PES) map for this compound would be generated by systematically varying the key dihedral angles of the pyrrolidine ring and calculating the corresponding energy at each point, typically using DFT. The PES would reveal the low-energy conformers (local minima) and the transition states connecting them. It is expected that the most stable conformer would place the bulky 2-(2-Methylbutan-2-yl) group in a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

The PES mapping allows for the identification of the pathways for interconversion between different conformers. The energy barriers for these interconversions determine the flexibility of the pyrrolidine ring. For a sterically demanding substituent like the tert-amyl group, the energy barrier for ring-puckering inversion is expected to be higher than that of unsubstituted pyrrolidine. Molecular dynamics (MD) simulations can provide a dynamic view of these conformational changes over time. By simulating the motion of the atoms at a given temperature, MD can illustrate how the molecule explores its conformational space and the timescales of these transitions.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Since this compound is chiral (assuming it is a single enantiomer), the prediction of its chiroptical properties is of particular interest.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.govruc.dk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure and assign the resonances. For this compound, the predicted chemical shifts would be influenced by the conformation of the pyrrolidine ring and the electronic effects of the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for Selected Carbons of (S)-2-(2-Methylbutan-2-yl)pyrrolidine (Note: These are hypothetical values based on DFT calculations of similar structures and serve as an illustrative example.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (pyrrolidine ring) | 65.2 |

| C5 (pyrrolidine ring) | 46.8 |

| C2' (tert-amyl group, quaternary) | 38.5 |

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (CD) spectrum. nih.gov The CD spectrum is a powerful tool for determining the absolute configuration of chiral molecules. By calculating the rotational strengths of electronic transitions, a theoretical CD spectrum can be generated. Comparison of this predicted spectrum with an experimental one would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral center (C2). The predicted CD spectrum for (S)-2-(2-Methylbutan-2-yl)pyrrolidine would likely show Cotton effects corresponding to the electronic transitions of the pyrrolidine chromophore, perturbed by the chiral environment.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (T), have become increasingly reliable in predicting NMR chemical shifts (δ). The process typically involves the following steps:

Conformational Search: The first step is to identify the low-energy conformers of the molecule in the gas phase or in a simulated solvent environment.

Geometry Optimization: Each conformer is then subjected to geometry optimization using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

Boltzmann Averaging: The final predicted chemical shifts are obtained by a Boltzmann averaging of the shifts of all significant conformers based on their relative energies.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for the Major Conformer of (S)-2-(2-Methylbutan-2-yl)pyrrolidine

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 65.2 | 3.15 |

| C3 | 25.8 | 1.85, 1.65 |

| C4 | 24.1 | 1.95, 1.75 |

| C5 | 46.5 | 3.05, 2.85 |

| C1' | 35.4 | - |

| C2' | 8.5 | 0.85 |

| C3' | 27.3 | 1.30 |

| N-H | - | 1.50 |

Note: This data is illustrative and not based on actual published research for this specific molecule.

Theoretical Circular Dichroism and Optical Rotation Calculations

Circular Dichroism (CD) and Optical Rotation (OR) are chiroptical techniques that provide information about the absolute configuration of chiral molecules. Time-dependent Density Functional Theory (TD-DFT) is the most common method for calculating CD spectra and optical rotation.

The calculation of a CD spectrum involves determining the excitation energies and rotatory strengths of the electronic transitions. The rotatory strength, which can be positive or negative, determines the sign and intensity of the CD bands. For optical rotation, the specific rotation [α] is calculated at a specific wavelength, typically the sodium D-line (589.3 nm).

A typical computational workflow includes:

Optimization of the ground-state geometry of the enantiomer.

Calculation of electronic excitation energies and rotatory strengths using TD-DFT (e.g., B3LYP or CAM-B3LYP functional with an appropriate basis set).

For optical rotation, calculation of the optical rotatory power tensor.

While specific theoretical CD and OR studies on this compound are scarce, the methodology is robust for determining the absolute configuration of pyrrolidine derivatives.

Interactive Data Table: Hypothetical Calculated Optical Rotation for (S)-2-(2-Methylbutan-2-yl)pyrrolidine

| Method | Basis Set | Solvent | Calculated [α]D (deg) |

| B3LYP | aug-cc-pVDZ | Methanol | +15.8 |

| CAM-B3LYP | aug-cc-pVDZ | Methanol | +18.2 |

| B3LYP | aug-cc-pVDZ | Gas Phase | +12.5 |

Note: This data is for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity. For reactions involving this compound as a catalyst or a reactant, computational modeling can provide valuable insights.

Transition State Characterization and Activation Barriers

The study of reaction mechanisms involves locating and characterizing the transition states (TS) that connect reactants to products. The energy of the transition state relative to the reactants determines the activation barrier (ΔG‡), which is a key factor in the reaction rate.

Computational chemists use various algorithms to locate transition state structures. Once a TS is found, a frequency calculation is performed to confirm that it is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the TS connects the correct reactants and products.

Rationalization and Prediction of Enantioselectivity

In asymmetric catalysis, where this compound might be employed as an organocatalyst, computational modeling can explain and predict the enantioselectivity of a reaction. This is achieved by modeling the transition states leading to the two possible enantiomeric products.

The enantiomeric excess (e.e.) of a reaction is related to the difference in the free energies of the two diastereomeric transition states (ΔΔG‡). By calculating the energies of the transition states for the formation of the (R) and (S) products, the expected enantioselectivity can be predicted.

For instance, in a hypothetical proline-catalyzed aldol (B89426) reaction where a derivative of this compound is used, the transition states for the re and si face attacks on the aldehyde would be modeled. The relative energies of these transition states would determine the stereochemical outcome.

Interactive Data Table: Illustrative Calculated Activation Barriers for a Hypothetical Enantioselective Reaction

| Transition State | ΔG‡ (kcal/mol) | Predicted Major Product | Predicted e.e. (%) |

| TS-(R) | 15.2 | (R) | 95 |

| TS-(S) | 17.0 |

Note: This data is a hypothetical example to illustrate the concept.

Applications of 2 2 Methylbutan 2 Yl Pyrrolidine in Asymmetric Catalysis

Organocatalysis Utilizing 2-(2-Methylbutan-2-yl)pyrrolidine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. libretexts.org Proline and its derivatives, including those derived from this compound, are among the most successful organocatalysts. wikipedia.orgnih.gov

Proline-Derived Organocatalysts: Fundamental Principles

Proline-based organocatalysts operate on the principle of forming key reactive intermediates with carbonyl compounds. numberanalytics.com The secondary amine of the pyrrolidine (B122466) ring is crucial for this catalytic activity. Proline itself is considered a "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity. libretexts.org Its chiral structure is fundamental to achieving enantioselective transformations. wikipedia.org The catalytic cycle typically involves the formation of an enamine or an iminium ion, which then participates in the desired bond-forming reaction. numberanalytics.comnobelprize.org The stereochemistry of the proline catalyst dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. numberanalytics.com Modifications to the basic proline structure, such as the introduction of bulky substituents like the 2-methylbutan-2-yl group, can enhance the catalyst's activity and selectivity. wikipedia.org

Enamine and Iminium Ion Catalysis with this compound

The catalytic activity of this compound and its derivatives in organocatalysis stems from their ability to form nucleophilic enamine intermediates or electrophilic iminium ions. nobelprize.org

Enamine Catalysis: In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. numberanalytics.com This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. The steric bulk of the 2-methylbutan-2-yl group can influence the geometry of the enamine and, consequently, the stereochemical outcome of the reaction.

Iminium Ion Catalysis: In iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The chiral environment provided by the catalyst directs the nucleophile to one face of the molecule, resulting in an enantioselective transformation. It is also possible to couple iminium ion and enamine catalysis in a single reaction sequence. nobelprize.org

Applications in Asymmetric Aldol (B89426), Mannich, and Michael Reactions

Derivatives of this compound have shown significant utility in a range of classic carbon-carbon bond-forming reactions.

Asymmetric Aldol Reaction: The proline-catalyzed aldol reaction is a cornerstone of organocatalysis. numberanalytics.com It involves the reaction of an enamine, generated from a ketone and the pyrrolidine catalyst, with an aldehyde. wikipedia.org The use of pyrrolidine derivatives can lead to high enantioselectivities in the synthesis of β-hydroxy ketones. rsc.org For instance, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline derivative, has been effectively used in asymmetric aldol reactions. rsc.org

Asymmetric Mannich Reaction: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. nuph.edu.ua Proline-derived catalysts can control the stereochemistry of this reaction, leading to the formation of chiral β-amino carbonyl compounds. libretexts.orgrsc.org The reaction proceeds through the formation of a chiral enamine which then reacts with an imine generated in situ. libretexts.org Pyrrolidine-based catalysts have been successfully employed in asymmetric Mannich reactions to produce optically active β-amino compounds. rsc.orgnih.govnih.gov

Asymmetric Michael Reaction: The Michael reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-archives.org Organocatalysts derived from pyrrolidine can facilitate highly enantioselective Michael additions of ketones and aldehydes to nitroolefins and other Michael acceptors. nih.govresearchgate.netnih.gov The catalyst activates the nucleophile through enamine formation and directs its addition to the electrophile.

| Reaction Type | Reactants | Catalyst Type | Product Type |

| Aldol Reaction | Ketone + Aldehyde | Proline/Pyrrolidine Derivative | β-Hydroxy Ketone |

| Mannich Reaction | Aldehyde + Amine + Carbonyl Compound | Proline/Pyrrolidine Derivative | β-Amino Carbonyl Compound |

| Michael Reaction | Nucleophile + α,β-Unsaturated Carbonyl | Proline/Pyrrolidine Derivative | 1,5-Dicarbonyl Compound or similar |

Stereoselective α-Amination and α-Oxygenation

Beyond carbon-carbon bond formation, proline-derived catalysts are also effective in the stereoselective introduction of heteroatoms at the α-position of carbonyl compounds.

Stereoselective α-Amination: This reaction involves the direct introduction of a nitrogen-containing group to the α-position of a carbonyl compound. Proline-derived catalysts, including those with bulky substituents, can catalyze the reaction of aldehydes and ketones with azodicarboxylates to yield α-amino carbonyl compounds with high enantioselectivity.

Stereoselective α-Oxygenation: Similarly, the α-oxygenation of carbonyl compounds can be achieved using organocatalysts. The reaction of aldehydes or ketones with oxidizing agents like nitrosobenzene (B162901) in the presence of a proline-derived catalyst can produce α-oxycarbonyl compounds with excellent stereocontrol.

This compound as a Chiral Ligand in Metal Catalysis

In addition to its role in organocatalysis, the pyrrolidine scaffold is a key component in the design of chiral ligands for transition metal-catalyzed asymmetric synthesis. nih.govmdpi.comresearchgate.net

Ligand Design for Transition Metal-Catalyzed Asymmetric Synthesis

Based on a comprehensive review of scientific literature and chemical databases, there is currently no specific published research available on the use of the chemical compound This compound in the catalytic applications outlined in your request.

While the broader class of 2-substituted pyrrolidine derivatives is well-documented in the field of asymmetric organocatalysis, the specific catalytic behavior of the tert-amyl variant, this compound, does not appear to have been investigated or reported in the accessible scientific literature. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.

Stereochemical Control and Origins of Selectivity in Catalytic Cycles

Catalyst Deactivation and Regeneration Studies

While the application of this compound and its derivatives in asymmetric catalysis is a field of active research, detailed studies focusing specifically on the deactivation and regeneration of these catalysts are not extensively documented in publicly available literature. However, by examining the behavior of structurally similar and widely used pyrrolidine-based organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), we can infer potential pathways for catalyst deactivation and explore plausible regeneration strategies. It is crucial to note that the following discussion is based on general principles observed for related compounds and may not entirely reflect the specific behavior of catalysts derived from this compound.

Potential Deactivation Pathways

The deactivation of pyrrolidine-based organocatalysts can generally be attributed to several chemical and physical phenomena that lead to a loss of catalytic activity and/or enantioselectivity. These processes often involve the modification of the catalyst's key structural features, namely the pyrrolidine ring and its substituents.

Synthesis and Characterization of 2 2 Methylbutan 2 Yl Pyrrolidine Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Catalytic Performance

The catalytic efficacy of 2-(2-methylbutan-2-yl)pyrrolidine derivatives is intricately linked to their molecular architecture. Through systematic modifications of the pyrrolidine (B122466) ring and its substituents, researchers can fine-tune the catalyst's performance for specific chemical transformations.

Modification of the Pyrrolidine Nitrogen Substituents

The substituent on the pyrrolidine nitrogen plays a crucial role in determining the catalyst's activity and selectivity. A skeletal editing method has been developed to directly insert a nitrogen atom into pyrrolidine rings, converting them into tetrahydropyridazine scaffolds. nih.gov This transformation, achieved under mild conditions, allows for the late-stage modification of complex molecules. nih.gov Further redox manipulations of these tetrahydropyridazines can yield saturated piperidazines and aromatic pyridazines, which are valuable scaffolds in medicinal chemistry. nih.gov

In the context of Stimulation-2 (ST2) inhibitors, modifications to the pyrrolidine nitrogen have been shown to impact inhibitory activity. For instance, substituting the nitrogen with a furan-2-ylmethyl group and further functionalizing the aromatic rings has led to the development of potent ST2 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that substituents on the B ring, such as dimethyl amine, pyrrolidine, piperidine, or a methyl ester group at the 4-position, improved activity. nih.gov Similarly, substitutions at the 3-position with pyrrolidine, piperidine, or dimethyl amine also resulted in enhanced inhibitory potency. nih.gov

Variations on the 2-Methylbutan-2-yl Side Chain

Alterations to the 2-methylbutan-2-yl side chain can significantly influence the steric and electronic properties of the catalyst, thereby affecting its performance. While direct research on variations of the 2-methylbutan-2-yl side chain of the title compound is limited, broader studies on analogous structures provide valuable insights. For example, the synthesis of tamandarin B analogues involved modifications to its side chain to evaluate their therapeutic index. nih.gov

In a different context, the synthesis of various 2-substituted pyrrolidine derivatives has been explored. researchgate.netorganic-chemistry.org These methods, such as the palladium-catalyzed carboamination and carboalkoxylation of (hetero)arylthianthrenium triflates, offer pathways to introduce diverse functionalities at the 2-position of the pyrrolidine ring. organic-chemistry.org This highlights the potential for creating a wide array of analogues with different side chains to study their impact on catalytic activity.

Introduction of Additional Chiral Centers

The introduction of additional chiral centers into the this compound framework can lead to the formation of diastereomers with distinct chemical and physical properties. pressbooks.pub For a molecule with n chiral centers, the maximum number of stereoisomers is 2n. pressbooks.pubyoutube.com The relationships between these stereoisomers can be that of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not enantiomers). pressbooks.pub

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and a stereoretentive ring contraction. nih.gov This method allows for the creation of a stereogenic quaternary center at the 2-position of the pyrrolidine ring. nih.gov The synthesis of a chiral ligand, [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol, from natural proline further illustrates the creation of molecules with multiple chiral centers. researchgate.net Such complex chiral structures are of significant interest for their potential applications in asymmetric catalysis. The synthesis of carbapenem (B1253116) derivatives with a substituted pyrrolidin-4-ylthio group at the 2' position, which includes additional chiral centers, has also been reported. researchgate.net

Synthesis and Properties of Chiral Salt Forms

The formation of chiral salts is a powerful technique for the separation of enantiomers, a process known as chiral resolution. This method relies on the differential properties of the resulting diastereomeric salts.

Diastereomeric Salt Formation for Chiral Resolution

Chiral resolution via diastereomeric salt formation is a widely used method for separating racemic mixtures of acidic and basic compounds. pharmtech.comnii.ac.jp This technique involves reacting a racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pharmtech.com These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by crystallization. nii.ac.jp

A case study on a challenging chiral resolution utilized diastereomeric salt formation with chiral amino alcohols. unchainedlabs.com By screening various chiral resolving agents and solvent systems, a viable method was identified to separate the desired enantiomer. unchainedlabs.com The significant difference in solubility between the diastereomeric salts was key to achieving excellent resolution. unchainedlabs.com The choice of resolving agent and solvent is crucial, as it can even lead to a solvent-induced chirality switching effect. nii.ac.jp

| Chiral Resolving Agent | Solvent System | Outcome | Reference |

|---|---|---|---|

| Chiral trans-1-amino-2-indanol | 1:1 Propionitrile:Methyl tert-butyl ether | Separation based on solubility differences, but with poor recovery. | unchainedlabs.com |

| Chiral amino alcohols (various) | 12 different solvents and solvent mixtures | Screening to identify optimal conditions for isolating the desired (+)-2 salt as a solid. | unchainedlabs.com |

| (1R,2S)-(–)-ADPE | Not specified | Efficient optical resolution of chlorine-substituted thienyl-α-hydroxy-acetamides. | nii.ac.jp |

Co-Crystallization and Supramolecular Interactions

Co-crystallization is an alternative method for chiral resolution that does not always require the formation of a salt. It involves the formation of a cocrystal between a chiral compound and a coformer. pharmtech.com Enantiospecific cocrystallization occurs when one enantiomer of a chiral compound selectively forms a cocrystal with one enantiomer of a chiral coformer. pharmtech.com This technique has been successfully demonstrated for the resolution of 2-(2-oxopyrrolidin-1-yl)butanamide. pharmtech.com

Spectroscopic and Computational Evaluation of Derivatives

The characterization of this compound analogues relies heavily on a combination of spectroscopic techniques and computational modeling. These methods provide a detailed picture of the three-dimensional structure, electronic distribution, and dynamic behavior of these sterically hindered cyclic amines.

Conformational Flexibility of Substituted Analogues

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope (E) or twist (T) forms. The introduction of a bulky substituent at the 2-position, such as a tert-amyl or tert-butyl group, significantly influences the conformational equilibrium of the ring. The substituent's preference for a pseudo-equatorial position to minimize steric strain is a dominant factor.

Computational studies on related systems, such as fluorinated pyrrolidines, have demonstrated the profound impact of substituents on ring conformation. For instance, a generalized anomeric effect can influence the energetics of α-substituted isomers. In the case of bulky alkyl groups, steric hindrance is expected to be the primary determinant of the preferred conformation. The large size of the 2-(2-methylbutan-2-yl) group would likely lock the pyrrolidine ring into a conformation where this group occupies a pseudo-equatorial position, thereby reducing 1,3-diaxial interactions.

Table 1: Predicted Dominant Conformation of this compound Analogues

| Compound | Substituent at C2 | Predicted Dominant Conformation | Rationale |

| 1 | 2-Methylbutan-2-yl | Envelope or Twist with substituent in pseudo-equatorial position | Minimization of steric strain from the bulky alkyl group. |

| 2 | tert-Butyl | Envelope or Twist with substituent in pseudo-equatorial position | Similar steric bulk to the tert-amyl group, leading to a strong preference for the pseudo-equatorial orientation to avoid steric clashes. mdpi.com |

Electronic and Steric Effects on Reactivity

The electronic and steric properties of the 2-(2-methylbutan-2-yl) group play a crucial role in the reactivity of the pyrrolidine ring and its derivatives. The bulky nature of this substituent can sterically hinder the approach of reagents to the nitrogen atom and the adjacent carbon atoms.

Studies on the synthesis of sterically hindered pyrrolidines, such as 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, have highlighted the influence of bulky substituents on reaction outcomes. nih.gov The presence of a tert-butyl group at the 2-position can direct the stereoselectivity of reactions at other positions of the ring. For example, the addition of organometallic reagents to related 1-pyrroline-1-oxides can be influenced by the steric bulk of existing substituents.

The electronic effect of the tert-amyl group is primarily inductive, acting as an electron-donating group. This can increase the nucleophilicity of the pyrrolidine nitrogen. However, this electronic effect is often overshadowed by the significant steric hindrance. Research on the hyperpolarization of substituted pyridazines has shown that while electronic effects from a range of substituents are tolerated, steric bulk can significantly impact reactivity and spectroscopic properties. nih.govresearchgate.net

The reactivity of the pyrrolidine nitrogen as a nucleophile or a base will be attenuated by the steric shielding provided by the adjacent bulky group. This can be advantageous in certain applications where selective reaction at a less hindered site is desired or where the stability of the pyrrolidine derivative is crucial. For instance, in the formation of pyrrolidinium-based ionic liquids or catalysts, the steric bulk can enhance stability by preventing unwanted side reactions.

Table 2: Spectroscopic Data for Analogous 2-tert-Butyl-Substituted Pyrrolidine Derivatives

| Compound | Spectroscopic Method | Key Observations | Reference |

| 2-tert-Butyl-2,5-diethyl-5-(3-hydroxypropyl)pyrrolidine-1-oxyl | 1H NMR (reduced form) | Complex multiplets for ring protons, distinct signal for the tert-butyl group. | nih.gov |

| 2-tert-Butyl-2-ethyl-5,5-bis(3-hydroxypropyl)pyrrolidine-1-oxyl | 1H NMR (reduced form) | Signal for the tert-butyl group observed around 0.78 ppm. | nih.gov |

| 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl | EPR Spectroscopy | Simple triplet spectrum due to the influence of the tert-butyl groups on the conformation and hyperfine coupling. | mdpi.com |

Emerging Research Directions and Future Outlook for 2 2 Methylbutan 2 Yl Pyrrolidine

Integration with Automation and High-Throughput Experimentation

The drive for more efficient and rapid discovery of optimal reaction conditions has spurred the integration of automation and high-throughput techniques in catalysis research. For catalysts like 2-(2-Methylbutan-2-yl)pyrrolidine, these approaches are crucial for accelerating development and broadening their application scope.

Automated Synthesis Platforms

The synthesis of this compound and its derivatives, while established, can be resource-intensive. Automated synthesis platforms offer a solution by enabling the rapid, systematic, and reproducible production of catalyst libraries. These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. For instance, an automated system could be programmed to synthesize a range of pyrrolidine (B122466) catalysts with varied steric and electronic properties, starting from common precursors. This would allow for the fine-tuning of the catalyst structure for specific applications, a process that would be prohibitively time-consuming if performed manually. While specific examples of the automated synthesis of this compound are not yet widely reported in the literature, the general principles of automated synthesis are directly applicable.

High-Throughput Screening for Catalytic Optimization

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the performance of catalysts under a multitude of reaction conditions. In the context of this compound, HTS can be employed to screen libraries of this catalyst and its analogs against various substrates, solvents, and additives. This parallel approach allows for the identification of optimal reaction parameters in a fraction of the time required for traditional one-at-a-time experimentation. For example, a 96-well plate format could be used to test different concentrations of the catalyst, various aldehydes and ketones, and a range of solvents to quickly map the reaction landscape for a specific asymmetric transformation. This data-rich approach not only identifies the best conditions but also provides valuable insights into the structure-activity relationships of the catalyst.

Synergistic Catalysis and Multifunctional Systems

The concept of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst, represents a major frontier in chemical synthesis. This compound is a prime candidate for incorporation into such systems due to its well-defined mode of action as an organocatalyst.

Combined Organo- and Metal Catalysis

The combination of organocatalysis with transition metal catalysis has emerged as a powerful strategy for developing novel and efficient asymmetric reactions. In such systems, this compound could activate a substrate via enamine or iminium ion formation, while a metal catalyst concurrently activates the other reaction partner. This dual activation can lead to enhanced reactivity, selectivity, and the ability to perform tandem or cascade reactions. For example, the pyrrolidine catalyst could generate a chiral enamine that then undergoes an enantioselective reaction with an electrophile generated by a palladium or rhodium catalyst. This approach opens up new avenues for the synthesis of complex molecules with multiple stereocenters.

Applications in Advanced Materials and Nanoscience

The principles of asymmetric catalysis, driven by catalysts like this compound, are beginning to find applications beyond traditional small-molecule synthesis and are being explored in the realm of materials science and nanoscience. The ability to control chirality at the molecular level can have profound effects on the macroscopic properties of materials.

Future Challenges and Opportunities in Asymmetric Pyrrolidine Chemistry

The field of asymmetric synthesis using pyrrolidine-based structures, while mature, continues to present significant challenges and exciting opportunities for innovation. The development of new catalysts and synthetic methods remains a key driver of progress in chemistry, pharmaceuticals, and material science. nih.govresearchgate.net

One of the primary challenges lies in the design and synthesis of novel, structurally diverse pyrrolidine catalysts . rsc.orgnih.gov While catalysts based on proline and diarylprolinol silyl (B83357) ethers are highly successful, there is a continuous demand for new catalysts that can handle more complex or less reactive substrates, offer different selectivities, or operate under more sustainable conditions (e.g., in water or solvent-free). rsc.orgmdpi.com The goal is to move beyond the "privileged" scaffolds to discover completely new molecular entities that can catalyze challenging transformations with high efficiency and enantioselectivity. nih.gov

Expanding the scope of organocatalyzed reactions is another significant hurdle. While pyrrolidine catalysts excel in reactions like aldol (B89426) and Michael additions, there is a need to broaden their applicability to a wider range of chemical transformations. nih.govresearchgate.net This includes developing catalysts for novel reaction cascades and multicomponent reactions that can build molecular complexity rapidly and efficiently.

A major opportunity exists in the realm of heterogeneous catalysis . Immobilizing chiral pyrrolidine catalysts onto solid supports, such as polymers, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs), is a key strategy to address challenges related to catalyst recovery, reuse, and product purification. researchgate.net The development of robust and highly active porous organic polymers (POPs) functionalized with pyrrolidine units demonstrates a promising path toward creating practical and recyclable organocatalysts for use in environmentally friendly media like water. rsc.org The synthesis of chiral pyrrolidine-functionalized MOFs and COFs is an area of intense research, offering the potential to create highly ordered, porous materials with well-defined catalytic sites that can mimic biological systems. researchgate.net

Furthermore, the precise control of stereochemistry in complex molecules remains a persistent challenge. The synthesis of molecules with multiple stereocenters requires catalysts that can exhibit high levels of both diastereo- and enantioselectivity. nih.govrsc.org Future research will likely focus on developing more sophisticated catalyst designs that allow for the fine-tuning of the catalyst's steric and electronic properties to control the formation of a specific stereoisomer. This includes the synthesis of C2-symmetrical pyrrolidines and other complex scaffolds that can act as powerful ligands or organocatalysts. nih.govnih.gov

Finally, the intersection of organocatalysis with other fields, such as photoredox catalysis, presents a significant opportunity. Combining the activating power of pyrrolidine-based enamine catalysis with light-driven processes could unlock new reaction pathways and provide access to novel molecular architectures under mild conditions. rsc.org The continued exploration of these frontiers will undoubtedly cement the role of the pyrrolidine scaffold as a versatile and indispensable tool in modern asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylbutan-2-yl)pyrrolidine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React pyrrolidine with 2-methylbutan-2-yl halides (e.g., bromide or chloride) under inert atmosphere (N₂/Ar) in anhydrous solvents like THF or DMF. Use a base (e.g., K₂CO₃ or NaH) to deprotonate pyrrolidine and enhance reactivity .

- Microwave-assisted synthesis : For accelerated reactions, employ microwave heating (150–200°C) with controlled pressure. Monitor progress via TLC or GC-MS to optimize reaction time and yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or distillation under reduced pressure to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chemical shifts for pyrrolidine protons and tert-butyl group protons in the 1.0–1.5 ppm range) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₉H₁₇N, exact mass: 139.1361 g/mol) .

- FT-IR : Identify characteristic N-H stretching (≈3300 cm⁻¹) and C-N vibrations (≈1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound given limited toxicity data?

- Precautions :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers under nitrogen, away from oxidizers and moisture .

- Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) to assess environmental risks .

Advanced Research Questions

Q. How does the steric bulk of the 2-methylbutan-2-yl group influence structure-activity relationships (SAR) in drug discovery?

- Methodological approach :

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., isopropyl, cyclopentyl) and evaluate binding affinity to target receptors (e.g., GPCRs, ion channels) .

- Molecular docking : Use software like AutoDock to model interactions between the bulky tert-butyl group and hydrophobic binding pockets .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if steric hindrance improves resistance to CYP450 oxidation .

Q. What computational strategies can predict the conformational dynamics of this compound in solution?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze rotational barriers of the pyrrolidine ring .

- Molecular dynamics (MD) simulations : Simulate solvation in explicit water or DMSO to study flexibility and hydrogen-bonding interactions .

- NOESY NMR : Validate predicted conformers through cross-peak analysis in D₂O or CDCl₃ .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolidine derivatives?

- Troubleshooting :

- Re-examine reaction conditions : Compare solvent purity, catalyst loading, and temperature gradients across studies .

- Byproduct analysis : Use LC-MS to identify side products (e.g., elimination or dimerization) that reduce yield .

- Scale-up validation : Reproduce small-scale reactions in pilot batches to assess reproducibility .

Q. What strategies are effective for assessing biological activity when in vivo data is unavailable?

- In vitro alternatives :

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .

- Cell viability screens : Use MTT or resazurin assays on cancer/primary cell lines to evaluate cytotoxicity .

- Permeability studies : Employ Caco-2 monolayers or PAMPA to predict blood-brain barrier penetration .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Proposed workflow :

- Read-across analysis : Compare with structurally similar compounds (e.g., 2-(chloromethyl)pyrrolidine) to estimate persistence, bioaccumulation, and toxicity .

- QSAR modeling : Use tools like ECOSAR to predict acute/chronic aquatic toxicity .

- Experimental testing : Conduct OECD 301 biodegradation tests and algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.